An In-depth Technical Guide to N-(5-bromopyridin-3-yl)cyclopropanesulfonamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(5-bromopyridin-3-yl)cyclopropanesulfonamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide, a heterocyclic compound with significant potential in drug discovery. Given the limited publicly available data on this specific molecule, this document leverages expert knowledge of its constituent chemical moieties—the bromopyridine core and the cyclopropanesulfonamide functional group—to project its chemical properties, delineate a robust synthetic route, and explore its likely therapeutic applications. This guide is intended for researchers, medicinal chemists, and professionals in drug development.
Compound at a Glance: Physicochemical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. Herein, we consolidate the known and predicted attributes of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide.
| Property | Value | Source |
| IUPAC Name | N-(5-bromopyridin-3-yl)cyclopropanesulfonamide | - |
| CAS Number | 1083326-19-5 | [1] |
| Molecular Formula | C₈H₉BrN₂O₂S | [2] |
| Molecular Weight | 277.14 g/mol | [1] |
| Predicted pKa | 6.62 ± 0.20 | [3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from precursors |
Strategic Synthesis: A Proposed Experimental Protocol
The synthesis of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide can be logically achieved through the nucleophilic substitution reaction between 3-amino-5-bromopyridine and cyclopropanesulfonyl chloride. This is a standard and reliable method for the formation of sulfonamides.[4]
Reagents and Precursor Properties
A successful synthesis hinges on the quality and handling of the starting materials.
| Precursor | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-Amino-5-bromopyridine | 13535-01-8 | 173.01 | Yellow to light brown crystalline solid.[2] Melting point: 65-69 °C.[5] Harmful if swallowed, causes skin and eye irritation.[6] A key building block in pharmaceuticals and agrochemicals.[2] |
| Cyclopropanesulfonyl chloride | 139631-62-2 | 140.59 | Colorless to pale yellow liquid.[7] Density: 1.38 g/mL.[8] Boiling point: 60°C at 2mm Hg.[8] Moisture-sensitive and corrosive.[7] A reactive electrophile for the synthesis of sulfonamides.[7] Causes severe skin burns and eye damage.[4] |
Reaction Workflow
The following diagram illustrates the proposed synthetic pathway.
Step-by-Step Synthesis Protocol
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-bromopyridine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane.
-
Base Addition : Cool the mixture to 0 °C in an ice bath and add a tertiary amine base, for example, triethylamine (1.2 equivalents), to act as an acid scavenger.
-
Sulfonylation : Slowly add cyclopropanesulfonyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain N-(5-bromopyridin-3-yl)cyclopropanesulfonamide.
Analytical Characterization
The identity and purity of the synthesized N-(5-bromopyridin-3-yl)cyclopropanesulfonamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include those for the protons on the pyridine ring and the cyclopropyl group. Aromatic protons on the pyridine ring typically appear in the range of 6.5-9.2 ppm.[7]
-
¹³C NMR : The spectrum should show distinct signals for the carbon atoms of the pyridine and cyclopropyl moieties.[5][8]
-
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.[2][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group would be expected.[2][8]
Predicted Biological Activity and Therapeutic Rationale
While specific biological data for N-(5-bromopyridin-3-yl)cyclopropanesulfonamide is not yet available in peer-reviewed literature, an analysis of its structural components suggests significant therapeutic potential.
The Role of the Bromopyridine Moiety
The bromopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Its inclusion in a molecule can influence pharmacokinetic properties and provide a vector for further chemical modification. Bromopyridine derivatives have been explored as:
-
Kinase Inhibitors : The pyridine ring can form key hydrogen bonds within the ATP-binding pocket of various kinases, making it a valuable component in the design of inhibitors for oncology and inflammatory diseases.
-
Bromodomain Inhibitors : Bromodomain-containing proteins, such as BRD4, are epigenetic readers that are attractive targets in cancer and inflammation. The pyridine core can be a key recognition element for the acetyl-lysine binding pocket of bromodomains.
-
Enzyme Inhibitors : The bromopyridine moiety is found in inhibitors of various enzymes implicated in disease.
The Significance of the Cyclopropanesulfonamide Group
The cyclopropanesulfonamide functional group also imparts desirable properties for drug development.
-
Metabolic Stability : The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation.
-
Conformational Rigidity : The rigid cyclopropyl ring can help to lock the molecule in a bioactive conformation, potentially increasing potency and selectivity for its biological target.
-
Novelty and Patentability : The inclusion of a cyclopropanesulfonamide group can provide chemical novelty.
Recent research has highlighted the potential of cyclopropanesulfonamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of resistance mutations in non-small cell lung cancer. These derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Integrated Therapeutic Hypothesis
The combination of the bromopyridine scaffold with the cyclopropanesulfonamide moiety in N-(5-bromopyridin-3-yl)cyclopropanesulfonamide suggests a strong potential for this molecule to act as an inhibitor of protein kinases or other ATP-dependent enzymes. The sulfonamide linkage provides a key hydrogen bonding motif, while the bromopyridine can engage in crucial interactions within a protein's binding site. The cyclopropyl group can confer favorable pharmacokinetic properties.
The following diagram illustrates the potential interaction of the target molecule with a hypothetical kinase active site.
Safety and Handling
As a novel chemical entity, N-(5-bromopyridin-3-yl)cyclopropanesulfonamide should be handled with appropriate caution in a laboratory setting. Based on the known hazards of its precursors, the following precautions are recommended:
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a cool, dry place away from moisture.
Future Directions and Conclusion
N-(5-bromopyridin-3-yl)cyclopropanesulfonamide represents a promising, yet underexplored, scaffold for drug discovery. This technical guide provides a foundational understanding of its chemical properties, a robust synthetic strategy, and a compelling rationale for its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Future research should focus on the following:
-
Experimental Validation : Execution of the proposed synthesis and full analytical characterization of the compound.
-
Biological Screening : Evaluation of the compound's activity against a panel of kinases and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the insights presented in this guide, researchers can accelerate the exploration of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide and unlock its full therapeutic potential.
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